2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
Description
2,4-Dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide is a Schiff base derivative synthesized via condensation of 2,4-dichlorobenzohydrazide with 3-chloro-4-methoxybenzaldehyde. The compound features a benzohydrazide core substituted with chlorine atoms at positions 2 and 4, while the hydrazone moiety is linked to a 3-chloro-4-methoxyphenyl group. The (1E) configuration confirms the trans arrangement of the imine (C=N) bond . Its structural stability is supported by spectral characterization (¹H NMR, ¹³C NMR) and crystallographic studies in related analogs .
Properties
IUPAC Name |
2,4-dichloro-N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O2/c1-22-14-5-2-9(6-13(14)18)8-19-20-15(21)11-4-3-10(16)7-12(11)17/h2-8H,1H3,(H,20,21)/b19-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRVHSUZWFUNSJ-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 3-chloro-4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. Upon completion, the product is isolated by filtration and recrystallized from ethanol to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzohydrazide and sulfonohydrazide derivatives, focusing on substituent effects, synthesis, crystallography, and bioactivity.
Structural Variations and Substituent Effects
Key Observations :
- Halogen Substitution : Chlorine atoms at positions 2,4 (target compound) vs. 4 () influence electronic properties and steric effects. Dichloro analogs exhibit stronger intermolecular interactions (e.g., halogen bonding) .
- Hydroxy/Methoxy Groups : Hydroxy substituents () promote hydrogen bonding, whereas methoxy groups (target compound) enhance lipophilicity and membrane permeability .
Key Observations :
- Electron-withdrawing groups (e.g., Cl) reduce reaction rates, while electron-donating groups (e.g., OH, OCH₃) improve yields .
- Steric bulk (e.g., 2,4,6-trimethyl in ) significantly lowers yields.
Crystallographic and Supramolecular Features
Key Observations :
- The target compound’s dichloro substitution likely induces dense molecular packing via Cl···Cl interactions, as seen in dichloro analogs .
- Methoxy groups (e.g., 3-ethoxy-2-hydroxy in ) contribute to layered supramolecular architectures through C–H···O bonds .
Key Observations :
- Halogenated benzohydrazides (Cl, Br) exhibit enhanced bioactivity due to increased electrophilicity and membrane penetration .
Biological Activity
2,4-Dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dichloro substitution on the benzene ring and a methoxy group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Two chlorine atoms
- A methoxy group
- A hydrazone linkage
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzohydrazide derivatives, including this compound. The compound has shown promising results against various pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of Benzohydrazide Derivatives
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | S. aureus, E. coli | 15-25 | 50-100 µg/mL |
| Other Benzohydrazides | Various | 10-30 | 20-80 µg/mL |
The above data indicates that the compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
Research has also highlighted the potential anticancer properties of hydrazone derivatives. The mechanism often involves the induction of apoptosis in cancer cells.
Case Study: Anticancer Effects
In a study focusing on various hydrazone derivatives, including the one , it was found that treatment with these compounds resulted in significant cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported to be in the micromolar range.
Table 2: Cytotoxicity of Hydrazone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Other Hydrazones | Various | 10-30 |
The results suggest that this compound could be a candidate for further development as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. Studies suggest that it may inhibit specific enzymes involved in cell proliferation or induce oxidative stress leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
